molecular formula C29H28N2O8S B12005846 ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12005846
M. Wt: 564.6 g/mol
InChI Key: ORKHKGUSSBFAMJ-BUVRLJJBSA-N
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Description

Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:

    Ethyl: Indicates the presence of an ethyl group (C₂H₅).

    (2E): Refers to the geometric isomerism around the double bond.

    Benzylidene: Implies the presence of a benzylidene group (C₆H₅CH=).

    Acetyloxy: Indicates an acetyl group (CH₃COO-).

    Thiazolopyrimidine: The core heterocyclic structure.

    Carboxylate: Contains a carboxyl group (COO-).

Preparation Methods

The synthesis of this compound involves several steps

    Condensation Reaction: Ethyl 2-ethoxy-4-formyl-3-oxobutanoate reacts with 4-acetoxybenzaldehyde in the presence of a base (such as sodium hydroxide) to form the benzylidene intermediate.

    Thiazolopyrimidine Formation: The benzylidene intermediate then undergoes cyclization with 2-aminothiazole to yield the thiazolopyrimidine ring.

    Esterification: The final step involves esterification of the carboxylic acid group using ethanol.

Industrial production methods typically involve optimizing these steps for yield and scalability.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at the thiazole sulfur or the benzylidene carbon.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: The acetoxy groups may be substituted.

    Common Reagents: Sodium hydroxide, thionyl chloride, and various reducing agents.

    Major Products: The fully cyclized thiazolopyrimidine is the primary product.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Biological Studies: Investigating its effects on cellular pathways and receptors.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

    Molecular Targets: Likely involves enzymes or receptors related to cell growth, inflammation, or metabolism.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its thiazolopyrimidine scaffold sets it apart.

    Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.

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Properties

Molecular Formula

C29H28N2O8S

Molecular Weight

564.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H28N2O8S/c1-6-36-23-14-19(8-13-22(23)39-18(5)33)15-24-27(34)31-26(20-9-11-21(12-10-20)38-17(4)32)25(28(35)37-7-2)16(3)30-29(31)40-24/h8-15,26H,6-7H2,1-5H3/b24-15+

InChI Key

ORKHKGUSSBFAMJ-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

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